

# Comparative analysis of Dichlorvos regulations and maximum residue limits globally

Author: BenchChem Technical Support Team. Date: December 2025



## Global Dichlorvos Regulations: A Comparative Analysis of Maximum Residue Limits

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of global regulations and Maximum Residue Limits (MRLs) for the organophosphate insecticide **Dichlorvos**. Understanding the varying international standards is crucial for researchers involved in agriculture, food safety, and toxicology, as well as for professionals in the drug development industry who may study the effects and metabolism of such compounds. This document summarizes quantitative data in a clear tabular format, details the experimental protocols underpinning these regulations, and visualizes the regulatory landscape.

# Maximum Residue Limits (MRLs) for Dichlorvos: A Global Comparison

The MRL for a pesticide in a food product represents the maximum concentration of its residue that is legally tolerated. These limits are established by national regulatory bodies and international standard-setting organizations to ensure food safety. The following table provides a comparative overview of **Dichlorvos** MRLs in various global jurisdictions for a range of commodities. Values are expressed in milligrams per kilogram (mg/kg) or parts per million (ppm).



| Commo<br>dity                | Codex<br>Aliment<br>arius | United<br>States<br>(EPA) | Europea<br>n Union | Canada  | Australi<br>a          | China                  | India      |
|------------------------------|---------------------------|---------------------------|--------------------|---------|------------------------|------------------------|------------|
| Cereal<br>Grains             |                           |                           |                    |         |                        |                        |            |
| Wheat                        | 7.0[1]                    | 0.5 - 2.0                 | 0.01               | -       | MRL<br>establish<br>ed | MRL<br>establish<br>ed | 1.0[2][3]  |
| Rice<br>(husked)             | 1.5[1]                    | -                         | 0.01               | -       | MRL<br>establish<br>ed | 7.0[4]                 | -          |
| Milled<br>Food<br>Grains     | -                         | -                         | 0.01               | -       | -                      | -                      | 0.25[2][3] |
| Fruits &<br>Vegetabl<br>es   |                           |                           |                    |         |                        |                        |            |
| Fruits                       | 0.1[1]                    | 0.02 - 1.0                | 0.01               | -       | MRL<br>establish<br>ed | MRL<br>establish<br>ed | 0.1[2][3]  |
| Vegetabl es (except lettuce) | 0.5                       | 0.02 - 1.0                | 0.01               | -       | MRL<br>establish<br>ed | MRL<br>establish<br>ed | 0.15[2][3] |
| Lettuce,<br>Head             | 1.0[1]                    | -                         | 0.01               | -       | -                      | -                      | -          |
| Tomatoe<br>s                 | -                         | -                         | 0.01               | 0.25[5] | MRL<br>establish<br>ed | -                      | -          |
| Animal<br>Products           |                           |                           |                    |         |                        |                        |            |



| Meat (from cattle, pigs, sheep, goats) | 0.05[1] | 0.02 -<br>0.05 | 0.01  | -      | MRL<br>establish<br>ed | 0.01 | - |
|----------------------------------------|---------|----------------|-------|--------|------------------------|------|---|
| Poultry<br>Meat                        | 0.05[1] | -              | 0.01  | -      | MRL<br>establish<br>ed | 0.01 | - |
| Milks                                  | 0.02[1] | 0.02           | 0.01  | -      | MRL<br>establish<br>ed | -    | - |
| Eggs                                   | 0.05[1] | -              | 0.01  | -      | MRL<br>establish<br>ed | -    | - |
| Other<br>Commodi<br>ties               |         |                |       |        |                        |      |   |
| Cacao<br>beans                         | 5.0[1]  | -              | 0.01  | -      | MRL<br>establish<br>ed | -    | - |
| Coffee<br>beans                        | 2.0[1]  | -              | 0.01  | -      | MRL<br>establish<br>ed | -    | - |
| Peanuts                                | 2.0[1]  | -              | 0.01  | -      | MRL<br>establish<br>ed | -    | - |
| Spices                                 | 0.1[1]  | -              | 0.01* | -      | -                      | -    | - |
| Non-<br>perishabl<br>e<br>package      | -       | -              | -     | 0.5[5] | -                      | -    | - |



| d foods            |          |   |   |
|--------------------|----------|---|---|
| (low fat)          |          |   |   |
| Non-<br>perishabl  |          |   |   |
| e                  | 2.0[5] - | - | _ |
| package<br>d foods |          |   |   |
| (high fat)         |          |   |   |

\*In the European Union, **Dichlorvos** is not approved for use in plant protection products, hence a default MRL of 0.01 mg/kg generally applies.

## Experimental Protocols for Establishing Dichlorvos MRLs

The establishment of MRLs is a scientifically rigorous process based on a comprehensive evaluation of toxicological data, supervised residue trials, and dietary exposure assessments. The methodologies employed by regulatory bodies like the U.S. Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) adhere to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and Good Laboratory Practice (GLP) standards.[5][6]

## **Toxicological Assessment**

The foundation for any MRL is the determination of an Acceptable Daily Intake (ADI) and, where necessary, an Acute Reference Dose (ARfD). These values are derived from a battery of toxicological studies:

Acute Toxicity Studies: These studies determine the short-term effects of a single high dose
of **Dichlorvos**. Key endpoints include oral, dermal, and inhalation LD50 (lethal dose for 50%
of the test population) and LC50 (lethal concentration for 50% of the test population) values.



- Short-term and Long-term (Chronic) Toxicity Studies: Animals are exposed to varying doses
  of **Dichlorvos** over extended periods (e.g., 90 days to 2 years) to assess potential adverse
  effects on various organs and systems. The No-Observed-Adverse-Effect-Level (NOAEL),
  the highest dose at which no adverse effects are observed, is a critical parameter derived
  from these studies.[7]
- Carcinogenicity and Genotoxicity Studies: These experiments investigate the potential of
   Dichlorvos to cause cancer or damage genetic material.
- Reproductive and Developmental Toxicity Studies: These studies evaluate the potential for Dichlorvos to interfere with reproduction or cause harm to a developing fetus.[7]
- Neurotoxicity Studies: Given that organophosphates like **Dichlorvos** are known to inhibit cholinesterase, specific studies are conducted to assess their neurotoxic potential.[7]

The ADI is typically calculated by dividing the NOAEL from the most sensitive long-term study by a safety factor (often 100) to account for interspecies and intraspecies variability.[7]

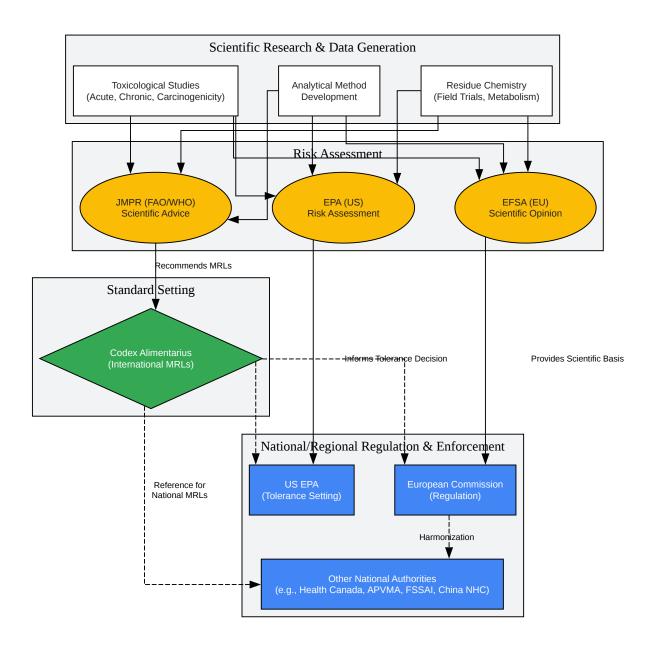
## **Residue Analysis and Field Trials**

To determine the expected residue levels of **Dichlorvos** on crops and in animal products following its application according to Good Agricultural Practice (GAP), supervised field trials are conducted.

- Supervised Field Trials: **Dichlorvos** is applied to various crops under controlled conditions
  that mimic real-world agricultural practices. Samples of the treated commodities are
  collected at different time intervals after the last application and analyzed for **Dichlorvos**residues.
- Animal Feeding Studies: For pesticides that may be present in animal feed, studies are conducted to determine the potential for residues to accumulate in meat, milk, and eggs.
- Analytical Methodology: The analysis of **Dichlorvos** residues in food samples is performed
  using validated analytical methods, typically gas chromatography (GC) or liquid
  chromatography (LC) coupled with mass spectrometry (MS).[8] These methods are designed
  to be highly sensitive and specific for the detection and quantification of **Dichlorvos**. The
  methods undergo rigorous validation to ensure their accuracy, precision, and reproducibility.



### **Dietary Exposure Assessment**


The final step in setting an MRL involves a dietary exposure assessment to ensure that the consumption of food containing **Dichlorvos** residues at the proposed MRL will not exceed the ADI or ARfD. This assessment considers:

- The MRLs for all relevant commodities.
- Food consumption data for different population subgroups (e.g., adults, children).
- Standard food processing factors that may increase or decrease residue levels.

## **Regulatory Workflow Visualization**

The following diagram illustrates the general workflow for the establishment and regulation of **Dichlorvos** MRLs globally, highlighting the interplay between national and international bodies.





Click to download full resolution via product page

Global Dichlorvos Regulatory Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fao.org [fao.org]
- 2. scribd.com [scribd.com]
- 3. policycommons.net [policycommons.net]
- 4. Pesticide Residue Analysis | PPTX [slideshare.net]
- 5. Pesticide Residue Studies | SGS USA [sgs.com]
- 6. GLP Residue Studies | SGS [sgs.com]
- 7. fao.org [fao.org]
- 8. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- To cite this document: BenchChem. [Comparative analysis of Dichlorvos regulations and maximum residue limits globally]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670471#comparative-analysis-of-dichlorvosregulations-and-maximum-residue-limits-globally]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com